molecular formula C8H13ClN4O B2478729 (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1354000-08-0

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2478729
CAS No.: 1354000-08-0
M. Wt: 216.67
InChI Key: QKTXNEVBNRLJCH-RGMNGODLSA-N
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Description

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a pyrimidine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used as antiviral or anticancer agents, and their mechanisms of action often involve inhibition of nucleotide synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications, such as its use as a pharmaceutical agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the pyrrolidine moiety reacts with the pyrimidine core.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine: Shares a similar core structure but lacks the hydrochloride salt form.

    Ethyl-[2-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride: Another related compound with slight structural variations.

Uniqueness

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride stands out due to its specific structural features and enhanced solubility provided by the hydrochloride salt form. These properties make it particularly suitable for certain applications where solubility and stability are crucial.

Properties

IUPAC Name

6-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTXNEVBNRLJCH-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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